4-(4-Nitrophenyl)butan-1-amine hydrochloride solubility data
4-(4-Nitrophenyl)butan-1-amine hydrochloride solubility data
An In-Depth Technical Guide to the Solubility of 4-(4-Nitrophenyl)butan-1-amine hydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Nitrophenyl)butan-1-amine hydrochloride (CAS No. 1311315-51-1, 1333775-25-9).[1][2] It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for applications ranging from initial screening to formulation development. Given the limited publicly available quantitative solubility data for this specific molecule, this guide emphasizes the fundamental principles and methodologies required to determine its solubility accurately.
Introduction: The Critical Role of Solubility
Solubility, defined by IUPAC as the analytical composition of a saturated solution, is a fundamental physicochemical property that governs the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate.[3] For a compound like 4-(4-Nitrophenyl)butan-1-amine hydrochloride, understanding its solubility in various aqueous and organic media is a prerequisite for any meaningful preclinical and clinical development. Poor solubility can lead to challenges in absorption and formulation, necessitating advanced drug delivery strategies.[4]
Physicochemical Properties of 4-(4-Nitrophenyl)butan-1-amine hydrochloride
A foundational understanding of the compound's properties is essential for predicting its solubility behavior.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [2] |
| Molecular Weight | 230.69 g/mol | [2] |
| Physical Form | Powder | [2] |
| Predicted XlogP | 2.3 | [5] |
| CAS Number | 1311315-51-1, 1333775-25-9 | [1][2] |
The presence of a primary amine suggests that the solubility of this compound will be highly dependent on the pH of the medium. As a hydrochloride salt, it is expected to be more soluble in aqueous solutions compared to its free base form. The predicted XlogP of 2.3 indicates a moderate lipophilicity, suggesting that it will also exhibit solubility in certain organic solvents.[5]
Quantitative Solubility Data: A Data Gap
As of the date of this guide, specific quantitative solubility data for 4-(4-Nitrophenyl)butan-1-amine hydrochloride in common solvents is not extensively reported in peer-reviewed literature or technical data sheets.[5] However, data from a structurally related compound, 4-Nitrophenyl Butyrate (an ester), provides some initial clues for solvent selection, showing solubility in ethanol (~15 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL).[6] It is crucial to note that this data is for a different functional group and should be used only as a preliminary guide.
Experimental Protocol for Solubility Determination
The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of 4-(4-Nitrophenyl)butan-1-amine hydrochloride. The most common and reliable method for this is the shake-flask method.[7]
Principle
An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured using a validated analytical technique.
Materials and Equipment
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4-(4-Nitrophenyl)butan-1-amine hydrochloride
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Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, etc.)
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Thermostatic shaker or incubator
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Calibrated analytical balance
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Centrifuge
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Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
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Volumetric flasks, pipettes, and other standard laboratory glassware
Step-by-Step Methodology
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Preparation: Add an excess amount of 4-(4-Nitrophenyl)butan-1-amine hydrochloride to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
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Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
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Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the samples to ensure a clear separation of the solid and liquid phases.
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Sampling: Carefully withdraw an aliquot of the clear supernatant.
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Quantification: Dilute the aliquot with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a pre-validated analytical method like HPLC-UV. A calibration curve with known concentrations of the compound should be used for accurate quantification.
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Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and any dilution factors.
Visualizing the Workflow
Caption: Workflow for Experimental Solubility Determination.
Factors Influencing Solubility
The solubility of 4-(4-Nitrophenyl)butan-1-amine hydrochloride is not a fixed value but is influenced by several factors:
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pH: As an amine hydrochloride, the compound's solubility is expected to be highest at acidic pH where the amine group is fully protonated. As the pH increases towards and above the pKa of the primary amine, the compound will convert to its less soluble free base form.
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Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined experimentally.
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Solvent Polarity: The presence of both a polar nitro group and a nonpolar butyl chain suggests a complex interaction with solvents of varying polarities.
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Crystalline Form: Different polymorphic forms of a compound can exhibit different solubilities.
The Importance of Analytical Method Validation
For the accurate determination of solubility, the analytical method used for quantification must be validated.[8] Key validation parameters include:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components.
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Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
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Accuracy: The closeness of the test results to the true value.
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Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
Conclusion
While direct, quantitative solubility data for 4-(4-Nitrophenyl)butan-1-amine hydrochloride is scarce, this guide provides the necessary scientific framework and experimental protocols for its determination. By following the outlined methodologies, researchers can generate reliable and reproducible solubility data, which is a critical step in the journey of drug discovery and development. The principles of equilibrium, the influence of physicochemical properties, and the necessity of validated analytical methods are paramount to achieving a thorough understanding of this compound's behavior in solution.
References
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PubChem. 4-(4-nitrophenyl)butan-1-amine hydrochloride. Available from: [Link]
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MP Biomedicals. p-Nitrophenyl Acetate. Available from: [Link]
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CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available from: [Link]
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PubChem. N-methyl-4-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]butan-1-amine. Available from: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
- Google Patents. Method for determining solubility of a chemical compound.
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National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
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